[(4,6-Bis(dimethylamino)-[1,3,5]triazin-2-yl)(cyano)amino]acetic acid, ethyl ester
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Overview
Description
ETHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a triazine ring substituted with dimethylamino groups and a cyano group, which makes it a versatile intermediate in organic synthesis. It is widely used in the preparation of various heterocyclic compounds due to its reactive nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with 4,6-bis(dimethylamino)-1,3,5-triazine-2-amine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes maintaining the reaction temperature, pressure, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group allows it to participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as sodium ethoxide.
Substitution Reactions: Often require nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles and pyrazoles, which are of significant interest in medicinal chemistry .
Scientific Research Applications
ETHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano and ester groups play a crucial role in its reactivity, allowing it to form stable intermediates that can undergo further transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
Methyl Cyanoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl Cyanoacetate: Lacks the triazine ring and dimethylamino groups, making it less versatile in certain reactions.
Uniqueness
ETHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE is unique due to the presence of the triazine ring and dimethylamino groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C12H19N7O2 |
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Molecular Weight |
293.33 g/mol |
IUPAC Name |
ethyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate |
InChI |
InChI=1S/C12H19N7O2/c1-6-21-9(20)7-19(8-13)12-15-10(17(2)3)14-11(16-12)18(4)5/h6-7H2,1-5H3 |
InChI Key |
HHKFBKSTTXPTIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C#N)C1=NC(=NC(=N1)N(C)C)N(C)C |
solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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